Propanamide, N-[1,1'-biphenyl]-4-yl-
Description
Overview of Amide Functional Group Chemistry in Complex Molecular Architectures
The amide functional group, characterized by a nitrogen atom bonded to a carbonyl carbon, is a cornerstone of organic and medicinal chemistry. chemistrytalk.orglibretexts.org This linkage is formed through the dehydration of a carboxylic acid and an amine. organicchemexplained.com Once formed, the amide bond is notably stable, approximately 100 times more so than an ester linkage, which is crucial for maintaining the structure of proteins where it is known as a peptide bond. wikipedia.org This stability makes the amide group a reliable linker in the design of complex molecules, including many pharmaceutical drugs. chemistrytalk.orgorganicchemexplained.com
Amides are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the nitrogen. organicchemexplained.commasterorganicchemistry.com The properties of the nitrogen atom in an amide are significantly different from those in an amine. The adjacent carbonyl group delocalizes the nitrogen's lone pair of electrons, making the amide nitrogen much less basic and the N-H bonds more acidic compared to amines. masterorganicchemistry.com This electronic feature also results in a shorter C-N bond length than in amines. chemistrytalk.org The ability of primary and secondary amides to participate in hydrogen bonding contributes to their solubility and their critical role in defining the three-dimensional structures of proteins and enzymes. chemistrytalk.orgorganicchemexplained.com
Significance of Biphenyl (B1667301) Moieties in Molecular Design and Chemical Scaffolds
The biphenyl moiety, which consists of two phenyl rings connected by a single bond, is a privileged scaffold in synthetic organic chemistry and drug discovery. rsc.org This structural unit is present in a wide array of pharmacologically active compounds and natural products. rsc.org Although biphenyl itself is a relatively non-reactive neutral molecule, its functionalization is key to its utility. rsc.org
Biphenyl derivatives are integral to the production of various materials, including agricultural products, liquid crystals, and fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The torsion along the bond connecting the two phenyl rings influences the molecule's steric and electronic properties, which in turn affects its chemical reactivity and interactions with biological targets. researchgate.net The biphenyl framework serves as a foundational building block in the synthesis of numerous drugs, such as diflunisal (B1670566) and telmisartan. wikipedia.org Its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.net
Historical Perspectives on the Synthesis and Derivatization of Biphenyl Amides
The synthesis of biphenyl scaffolds dates back over 160 years. rsc.org Early methods included the Wurtz-Fittig reaction (1862), which involves the coupling of an aryl halide with an aryl anion in the presence of a metal, and the Ullmann reaction (1901), which uses copper to couple aryl halides. rsc.org Another historical method is the Bennett–Turner reaction (1914), which utilizes chromium or copper salts for the homocoupling of Grignard reagents. rsc.org
Modern organic synthesis has introduced more efficient and versatile methods for creating biphenyls and their derivatives. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, which uses a palladium catalyst to couple boronic acids with aryl halides, are now widely employed. rsc.org These methods have facilitated the synthesis of complex biphenyl amides. For instance, biphenyl benzamide (B126) derivatives can be produced by coupling commercially available boronic acids with an appropriate amide-containing compound. rsc.org
The synthesis of specific N-substituted biphenyl propanamides often involves the coupling of a biphenyl-containing amine or carboxylic acid with a suitable partner. A common strategy is the reaction of an amine with an acyl chloride, a method known as the Schotten-Baumann reaction. mdpi.com Another approach is the use of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC), which facilitates amide bond formation between a carboxylic acid and an amine by activating the carboxylic acid. mdpi.com These synthetic strategies allow for the modular construction of diverse biphenyl amide derivatives.
Current Research Landscape and Emerging Trends for N-[1,1'-biphenyl]-4-yl-propanamide and Analogues
Current research on N-substituted biphenyl propanamides and their analogues is focused on the design and synthesis of novel compounds with potential therapeutic applications. Scientists are creating hybrid molecules that combine the biphenyl amide scaffold with other pharmacophores to explore new biological activities. mdpi.commdpi.comresearchgate.net
Recent studies report the synthesis of new analogues by reacting flurbiprofen (B1673479), a derivative of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid, with various amines. For example, a hybrid compound was synthesized by reacting (±)-flurbiprofen with 7-amino-4-methyl-2H-chromen-2-one, and another was created through a reaction with amphetamine. mdpi.commdpi.comresearchgate.net These syntheses often employ methods like DCC-mediated coupling or conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine. mdpi.commdpi.com The resulting novel compounds are then extensively characterized using modern analytical techniques such as NMR, mass spectrometry, and HPLC. mdpi.comresearchgate.net
The biphenyl amide structure is also being explored as a potent inhibitor for various biological targets. For instance, a series of biphenyl amides were identified as novel inhibitors of the p38 MAP kinase through structure-based screening. nih.gov Furthermore, research into biphenyl pyridine (B92270) derivatives has yielded potent small-molecule inhibitors targeting the PD-1/PD-L1 interaction, which is a key pathway in cancer immunotherapy. acs.org These studies highlight an ongoing trend of using structure-guided design to develop highly selective and potent inhibitors based on the biphenyl scaffold. nih.govnih.gov The exploration of these compounds continues to be a vibrant area of medicinal chemistry, with the goal of developing new therapeutic agents. acs.org
Interactive Data Table: Properties of Propanamide, N-[1,1'-biphenyl]-4-yl- and Related Compounds
| Compound Name | Molecular Formula | Key Research Finding | Reference |
| Propanamide, N-[1,1'-biphenyl]-4-yl- | C15H15NO | Core structure for derivatization studies. | N/A |
| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | C25H20FNO3 | Successfully synthesized via Schotten-Baumann reaction, creating a new bio-functional hybrid. | mdpi.com |
| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | C24H24FNO | Synthesized using DCC-mediated coupling; contains two chiral centers leading to a diastereoisomeric mixture. | researchgate.net, mdpi.com |
| Biphenyl Amides (General) | Varied | Identified as a novel series of p38 MAP kinase inhibitors through structure-based screening. | nih.gov |
| 2-(((2-Methoxy-6-(2-methyl-[1,1′-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol | C22H26N2O2 | A potent small-molecule inhibitor of the PD-1/PD-L1 interaction with in vivo antitumor activity. | acs.org |
Structure
3D Structure
Properties
CAS No. |
148204-65-3 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(4-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H15NO/c1-2-15(17)16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
YUPPBXCDOVHDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Propanamide, N 1,1 Biphenyl 4 Yl and Its Analogues
Classical Amide Bond Formation Strategies
Traditional methods for forming the amide bond in molecules like Propanamide, N-[1,1'-biphenyl]-4-yl-, primarily involve the reaction of a carboxylic acid derivative with an amine. These methods have been refined over many years and remain widely used due to their reliability and broad applicability.
Carbodiimide-Mediated Coupling Reactions (e.g., DCC, EDC)
Carbodiimide-mediated coupling is a widely employed method for the formation of amide bonds from carboxylic acids and amines. wikipedia.orgtaylorandfrancis.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate this transformation. mdpi.compeptide.com The reaction proceeds through the activation of the carboxylic acid (propanoic acid in this case) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine (4-aminobiphenyl), leading to the formation of the desired amide, Propanamide, N-[1,1'-biphenyl]-4-yl-, and a urea (B33335) byproduct. wikipedia.orgthermofisher.com
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form the O-acylisourea. This activated species can then react with the amine to yield the amide and the corresponding urea. wikipedia.org To enhance reaction efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comluxembourg-bio.com HOBt can react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions, leading to higher yields and reduced racemization in the case of chiral substrates. luxembourg-bio.com
EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed by aqueous extraction. peptide.comthermofisher.com This makes it a popular choice in many synthetic applications. thermofisher.comnih.govlumiprobe.com DCC, on the other hand, produces a urea byproduct that is largely insoluble in common organic solvents, allowing for its removal by filtration. wikipedia.orgpeptide.com
A study on the synthesis of amide derivatives of electron-deficient amines highlighted the effectiveness of using EDC in combination with HOBt and 4-(dimethylamino)pyridine (DMAP) as a coupling agent. nih.gov This approach could be applicable to the synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-, particularly if substituted or less reactive analogs of 4-aminobiphenyl (B23562) are used.
Table 1: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Full Name | Key Features |
|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive, forms an insoluble urea byproduct. wikipedia.orgpeptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct, simplifies workup. peptide.comthermofisher.comlumiprobe.com |
| HOBt | 1-Hydroxybenzotriazole | Reduces side reactions and racemization. peptide.comluxembourg-bio.com |
| DMAP | 4-(Dimethylamino)pyridine | Acts as an acyl transfer catalyst. nih.gov |
Acyl Chloride/Anhydride (B1165640) Approaches (e.g., Schotten-Baumann Reaction)
The reaction of an amine with an acyl chloride or anhydride is a fundamental and highly effective method for amide synthesis. fishersci.it This approach, often conducted under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct formed during the reaction. wikipedia.orgorganic-chemistry.org For the synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-, propanoyl chloride would be reacted with 4-aminobiphenyl.
The Schotten-Baumann reaction typically employs a two-phase system, where the amine and acyl chloride are in an organic solvent, and an aqueous base (like sodium hydroxide) neutralizes the generated HCl. wikipedia.org This prevents the protonation of the starting amine, which would render it non-nucleophilic. Pyridine (B92270) can also be used as a base, which can also act as a nucleophilic catalyst. byjus.com The reaction is widely used in organic synthesis due to its simplicity and effectiveness. wikipedia.orgjk-sci.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide. jk-sci.compearson.com The base present in the reaction mixture then neutralizes the liberated HCl. organic-chemistry.orglibretexts.org
Table 2: Key Features of the Schotten-Baumann Reaction
| Feature | Description |
|---|---|
| Reactants | Amine and Acyl Chloride/Anhydride. jk-sci.com |
| Conditions | Typically biphasic (organic/aqueous) with a base. wikipedia.org |
| Base | Inorganic (e.g., NaOH) or organic (e.g., pyridine). byjus.comjk-sci.com |
| Application | Widely used for the synthesis of amides and esters. wikipedia.org |
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is the fundamental reaction mechanism that underpins many amide synthesis methods, including the acyl chloride and anhydride approaches. pearson.commasterorganicchemistry.com In this reaction, a nucleophile (the amine) attacks the electrophilic carbonyl carbon of a carboxylic acid derivative (the acylating agent), leading to the substitution of a leaving group. masterorganicchemistry.com
For the synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-, this pathway would involve the reaction of 4-aminobiphenyl with an activated form of propanoic acid, such as propanoyl chloride or propanoic anhydride. The reaction's success depends on the nucleophilicity of the amine and the electrophilicity of the acylating agent. youtube.com While amides themselves are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution, their formation from more reactive precursors is a highly favorable process. youtube.comlibretexts.org
Advanced and Green Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the emergence of advanced techniques that offer advantages over classical approaches, such as reduced reaction times, milder conditions, and lower environmental impact.
Microwave-Assisted Amide Synthesis
Microwave-assisted organic synthesis has gained considerable attention as a green chemistry tool. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netmdpi.com
For the synthesis of amides, microwave irradiation can be applied to the direct amidation of carboxylic acids and amines. nih.govresearchgate.net In the context of Propanamide, N-[1,1'-biphenyl]-4-yl-, a mixture of propanoic acid and 4-aminobiphenyl could be subjected to microwave heating, potentially in the presence of a catalyst, to afford the desired product. mdpi.com Studies have shown that this method can be performed under solvent-free conditions, further enhancing its green credentials. nih.govresearchgate.net The use of a catalyst, such as ceric ammonium (B1175870) nitrate, can facilitate the direct amide formation. nih.gov
The benefits of microwave-assisted synthesis include rapid and uniform heating, which can lead to cleaner reactions with fewer side products. researchgate.net This method represents a significant advancement in the development of environmentally friendly protocols for amide bond formation. nih.govmdpi.com
Catalytic Coupling Reactions for N-Arylation (e.g., Buchwald-Hartwig, Ullmann variations)
Catalytic cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of N-aryl amides. The Buchwald-Hartwig amination and Ullmann condensation are two prominent examples of such transformations. wikipedia.orgcdnsciencepub.com
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org To synthesize Propanamide, N-[1,1'-biphenyl]-4-yl- using this method, one could couple propanamide with a 4-halo-1,1'-biphenyl. The reaction typically employs a palladium catalyst in combination with a phosphine (B1218219) ligand and a base. acsgcipr.orgsyr.edu The development of increasingly sophisticated ligands has expanded the scope of this reaction to include less reactive coupling partners. syr.eduresearchgate.net
The Ullmann condensation is a copper-catalyzed reaction that can also be used for N-arylation. cdnsciencepub.com Traditional Ullmann conditions often require harsh reaction conditions, but modern variations have been developed that proceed under milder conditions. nih.govscispace.com These reactions can be performed in various solvents, including water, making them more environmentally benign. nih.govresearchgate.net The synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl- via an Ullmann-type reaction would involve the coupling of propanamide with a 4-halo-1,1'-biphenyl in the presence of a copper catalyst and a base. mdpi.com
Table 3: Comparison of Advanced N-Arylation Methods
| Method | Catalyst | Key Features |
|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Broad substrate scope, high functional group tolerance, mild conditions. wikipedia.orgacsgcipr.org |
| Ullmann Condensation | Copper | Often requires harsher conditions, but milder variations exist; can be performed in aqueous media. cdnsciencepub.comnih.govmdpi.com |
Chemo- and Regioselective Synthesis of Substituted Propanamide, N-[1,1'-biphenyl]-4-yl-
The chemo- and regioselective synthesis of substituted Propanamide, N-[1,1'-biphenyl]-4-yl- hinges on the selective acylation of the amino group of a substituted 4-aminobiphenyl derivative. The primary challenge lies in achieving high selectivity when other reactive functional groups are present on the biphenyl (B1667301) ring system.
One-pot multicomponent reactions (MCRs) have emerged as an efficient strategy for the synthesis of complex molecules, including biphenyl amide derivatives. For instance, a multicomponent reaction of biphenyl, 2-aminobenzoimidazole, and dihydro-2H-pyran-2,6-dione in the presence of a nickel ferrite (B1171679) nanoparticle catalyst in water has been reported to afford a biphenyl amide derivative. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of MCRs in constructing related structures.
The regioselectivity of acylation is crucial when dealing with multifunctional biphenyl amines. For instance, in the synthesis of substituted 2-aminoquinazolin-4-ones from methyl anthranilates and N-arylcyanamides, the choice of catalyst and reaction conditions dictates the regiochemical outcome, leading to either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones. nih.gov Such principles of regiocontrol are applicable to the selective N-acylation of substituted 4-aminobiphenyls.
Furthermore, sequential multicomponent reactions in water have been shown to produce heterocyclic [3.3.3]propellanes with high chemo- and regioselectivity without the need for metal catalysts. nih.gov These advanced synthetic strategies highlight the potential for developing highly selective methods for the synthesis of complex Propanamide, N-[1,1'-biphenyl]-4-yl- analogs.
Solvent-Free and Aqueous Medium Syntheses
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and aqueous medium syntheses of amides. These approaches aim to reduce the environmental impact associated with traditional organic solvents.
Solvent-Free Synthesis:
A notable solvent-free method for amide synthesis involves the direct reaction of a carboxylic acid and urea, catalyzed by boric acid. semanticscholar.orgresearchgate.net This technique, which involves trituration of the reactants followed by heating, has been successfully applied to a variety of carboxylic acids, including those with aromatic and aliphatic substituents. semanticscholar.orgresearchgate.net The reaction proceeds through the in-situ generation of ammonia (B1221849) from urea and the formation of a mixed anhydride as the acylating agent. researchgate.net This method offers high yields, short reaction times, and avoids the use of hazardous solvents. semanticscholar.orgresearchgate.net
Another solvent- and transition metal-free approach involves the reaction of phenyl esters with aryl amines using sodium hydride as a base. rsc.org This method provides high atom economy and yields. Additionally, acylation of amines, alcohols, and thiols can be achieved under solvent-free conditions using various catalysts such as n‐Sulfonic acid poly(4‐vinylpyridinium) hydrogen sulfate. libretexts.org
Aqueous Medium Syntheses:
Water is an attractive solvent for organic synthesis due to its low cost, non-flammability, and environmental benignity. The synthesis of various arylamides has been successfully accomplished in water using benzotriazole (B28993) chemistry. researchgate.net This method is mild, efficient, and proceeds without racemization for chiral substrates. researchgate.net
Hydrothermal synthesis, where reactions are conducted in water at elevated temperatures and pressures, has also been explored for direct amide formation from carboxylic acids and amines. sci-hub.se These reactions have been shown to be selective and can provide good yields of the desired amide products. sci-hub.se Furthermore, electrochemical N-acylation of carboxylic acids with amines has been reported to proceed with excellent chemoselectivity in water at room temperature. nih.gov The use of enzymes, such as amide bond synthetases, also allows for amide bond formation in aqueous media under mild conditions. nih.govnih.gov
Stereoselective Synthesis of Chiral Propanamide, N-[1,1'-biphenyl]-4-yl- Derivatives
The introduction of chirality into Propanamide, N-[1,1'-biphenyl]-4-yl- derivatives can lead to compounds with unique stereospecific properties. This can be achieved through diastereoselective synthesis, enantioselective catalysis, or the resolution of stereoisomers.
Diastereoselective Approaches
Diastereoselective synthesis aims to control the formation of one diastereomer over others. A notable example is the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, an analog of the target compound. This synthesis was achieved through the coupling of racemic flurbiprofen (B1673479) (a chiral carboxylic acid) and racemic amphetamine (a chiral amine) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. mdpi.com This reaction produces a mixture of four stereoisomers, which are diastereomeric pairs. mdpi.com
Highly diastereoselective syntheses have also been reported for other classes of compounds, such as 5-phenylmorphans and terminal bromo-substituted propargylamines, often employing chiral auxiliaries or specific reaction conditions to achieve high levels of stereocontrol. mdpi.comuni-muenchen.de For instance, the synthesis of a chiral biphenyl diphosphine ligand was achieved with essentially complete atropdiastereoselectivity through asymmetric intramolecular Ullmann coupling. nih.govnih.gov These strategies could potentially be adapted for the diastereoselective synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl- derivatives.
Enantioselective Catalysis in Amide Bond Formation
Enantioselective catalysis offers an elegant and efficient way to synthesize chiral amides with high enantiomeric excess. While specific examples for Propanamide, N-[1,1'-biphenyl]-4-yl- are not extensively documented, general principles and related examples provide valuable insights.
The catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through chiral palladium-catalyzed N-allylation. elsevierpure.com This demonstrates the potential of transition metal catalysis in controlling atropisomerism in N-aryl compounds.
Enzymatic catalysis also presents a powerful tool for enantioselective amide bond formation. Amide bond synthetases from various microorganisms have been shown to catalyze the direct and enantioselective coupling of carboxylic acids and amines in aqueous media. nih.govnih.gov These biocatalysts offer high chemo-, regio-, and enantioselectivity, often obviating the need for protecting groups. nih.gov
Separation and Resolution of Stereoisomers
When a stereoselective synthesis is not feasible or provides a mixture of stereoisomers, resolution techniques are employed to separate the desired enantiomer or diastereomer. The most common method for resolving a racemic mixture is to convert the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. libretexts.orglibretexts.org These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. libretexts.orglibretexts.org
For example, a racemic carboxylic acid can be resolved by forming diastereomeric salts with a chiral amine like (+)-tartaric acid. libretexts.org Conversely, a racemic amine can be resolved using a chiral acid. After separation, the resolving agent is removed to yield the pure enantiomers. libretexts.orglibretexts.org
Chiral chromatography, including techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is another powerful tool for the analytical and preparative separation of enantiomers. mdpi.com Solid membranes with inherent chiral polymers have also been developed for the resolution of chiral compounds. mdpi.com In the case of the diastereomeric mixture of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, attempts to separate the diastereomeric pairs by thin-layer chromatography were unsuccessful, indicating that more advanced separation techniques would be required. mdpi.com
Mechanistic Investigations of Propanamide, N-[1,1'-biphenyl]-4-yl- Formation
The formation of the amide bond in Propanamide, N-[1,1'-biphenyl]-4-yl- typically proceeds via the activation of the carboxylic acid component, propanoic acid, followed by nucleophilic attack by the amino group of 4-aminobiphenyl. A common method for this activation is the use of carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC).
The mechanism of DCC-mediated amide bond formation involves the following key steps:
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the DCC molecule to form a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the hydroxide (B78521) ion of the original carboxylic acid.
Nucleophilic Attack by the Amine: The amine (4-aminobiphenyl) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.
Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to form the amide bond and N,N'-dicyclohexylurea (DCU), a stable and poorly soluble byproduct that can be easily removed by filtration.
The synthesis of an analog, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, utilizes this DCC-mediated coupling mechanism to activate flurbiprofen for reaction with amphetamine. mdpi.com
Alternative mechanisms are at play in other synthetic approaches. For instance, in the boric acid-catalyzed solvent-free synthesis, the proposed mechanism involves the formation of a mixed anhydride between the carboxylic acid and boric acid, which then acts as the acylating agent. researchgate.net In hydrothermal synthesis, the reaction is believed to proceed through a direct condensation mechanism between the neutral amine and carboxylic acid at elevated temperatures and pressures. sci-hub.se
Understanding these mechanistic pathways is crucial for optimizing reaction conditions and developing new, more efficient synthetic methodologies for Propanamide, N-[1,1'-biphenyl]-4-yl- and its analogs.
Advanced Structural Elucidation and Spectroscopic Analysis
Crystallographic Analysis of Propanamide, N-[1,1'-biphenyl]-4-yl- and Related Structures
Crystallographic techniques are indispensable for determining the precise atomic arrangement within a crystalline solid.
Table 1: Representative Crystallographic Data for Related Amide Structures
| Compound | Crystal System | Space Group | Key Torsion Angle (°) | Reference |
|---|---|---|---|---|
| N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide | Monoclinic | P121/c1 | Not Reported | researchgate.net |
| (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | Data not available; synthesized as a diastereoisomeric mixture. mdpi.comresearchgate.net | |||
| NTO·BIPY Cocrystal | Unit cell parameters and their change under pressure were determined. researchgate.net |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in materials science and pharmaceuticals. researchwithnj.commdpi.commpg.de Different polymorphs of the same compound can exhibit distinct physical properties. The existence of polymorphism in N-aryl amides has been documented, where different crystal packing arrangements arise from variations in intermolecular interactions. researchwithnj.commdpi.commpg.de
For instance, two polymorphic forms of an Nα-Aroyl-N-aryl-phenylalanine amide were identified and characterized using X-ray and electron diffraction. researchwithnj.commdpi.commpg.de The study of polymorphism is crucial as the solid-state structure can be influenced by factors such as solvent of crystallization and temperature. While specific polymorphic studies on "Propanamide, N-[1,1'-biphenyl]-4-yl-" are not detailed in the provided results, the potential for its existence is high given its structural features, including the flexible biphenyl (B1667301) group and the amide linkage capable of forming different hydrogen bonding networks. The study of arylamine N-acetyltransferase 2 (NAT2) polymorphism, while genetic in nature, highlights how variations can lead to different metabolic phenotypes, conceptually analogous to how different crystal polymorphs can have different physical properties. louisville.edunih.gov
The packing of molecules in a crystal is governed by a network of intermolecular interactions. nih.govrsc.orgmdpi.comnih.gov In the crystal structure of "Propanamide, N-[1,1'-biphenyl]-4-yl-", hydrogen bonding and π-π stacking are expected to be the dominant forces.
Hydrogen Bonding: The amide group (-NH-C=O) is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, this typically leads to the formation of chains or networks of molecules. For example, in the crystal structures of fenamic acids complexed with acridine, a strong O-H···N hydrogen bond is the primary interaction determining the molecular packing. nih.gov Similarly, in a series of 1,6-anhydro-2,3-epimino-hexopyranoses, hydrogen bonds involving hydroxyl and amino groups were found to be the strongest intermolecular interactions. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. researchgate.net
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in "Propanamide, N-[1,1'-biphenyl]-4-yl-". chemicalbook.comdocbrown.inforsc.org The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the biphenyl group, the protons of the propanamide moiety, and the N-H proton. docbrown.inforsc.org The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. rsc.orgrsc.org
To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, multi-dimensional NMR techniques are employed. researchgate.netnih.govipb.pt
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the conformation and stereochemistry of the molecule.
In the characterization of a related compound, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, ¹H and ¹³C NMR were used to confirm its structure. mdpi.com Similarly, the structure of (±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was analyzed using ¹H and ¹³C NMR, with the spectra recorded in DMSO-d₆. mdpi.comresearchgate.net
Table 2: Representative ¹H NMR Data for a Related Biphenyl Propanamide Derivative
| ¹H NMR Data for 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide in DMSO mdpi.com | ||
|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 10.60 | s | NH |
| 7.79 - 7.30 | m | Aromatic H |
| 6.25 | d | Aromatic H |
| 3.96 | q | CH |
| 2.38 | d | CH₃ |
| 1.50 | d | CH₃ |
Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates of chemical exchange processes, such as conformational changes and restricted bond rotation. nih.govacs.orgresearchgate.netacs.org In "Propanamide, N-[1,1'-biphenyl]-4-yl-", two main dynamic processes can be investigated by DNMR:
Amide Bond Rotation: The C-N bond in the amide group has a partial double bond character, which restricts its rotation. nih.govacs.orgnih.gov At room temperature, the rotation is often slow on the NMR timescale, leading to distinct signals for atoms in different environments due to the fixed conformation. By acquiring NMR spectra at different temperatures (Variable Temperature NMR), the coalescence temperature can be determined, from which the energy barrier (ΔG‡) for the restricted rotation can be calculated. acs.org
Biphenyl Ring Rotation: The rotation around the single bond connecting the two phenyl rings in the biphenyl moiety is also a dynamic process. researchgate.nettandfonline.com While this rotation is generally fast at room temperature, steric hindrance from substituents can increase the rotational barrier. DNMR studies can provide insights into the energetics of this process and the preferred conformation of the biphenyl unit in solution.
Studies on other amides have successfully used DNMR to measure rotational barriers, highlighting the utility of this technique in understanding the conformational dynamics of such molecules. nih.govresearchgate.netacs.org
Solid-State NMR for Complex Structures
Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of complex organic molecules like Propanamide, N-[1,1'-biphenyl]-4-yl- in their solid form. Unlike solution-state NMR, ssNMR provides detailed information about the three-dimensional arrangement of atoms in crystalline or amorphous solids, making it invaluable for studying polymorphism, molecular conformation, and intermolecular interactions that are averaged out in solution. nih.gov
For a molecule with the structural complexity of Propanamide, N-[1,1'-biphenyl]-4-yl-, ssNMR can probe the local environments of specific nuclei, primarily ¹³C and ¹⁵N. nih.gov Isotopic labeling at the amide ¹³C or ¹⁵N sites can significantly enhance signal sensitivity and allow for precise measurements. nih.gov Key ssNMR experiments can determine:
Molecular Conformation: The dihedral angle between the phenyl rings of the biphenyl group and the conformation around the amide bond can be constrained by measuring internuclear distances and torsion angles.
Intermolecular Packing: ssNMR can reveal how molecules are arranged in the crystal lattice, providing insights into packing motifs and intermolecular contacts, such as hydrogen bonds.
Polymorphism: Different crystalline forms (polymorphs) of the compound will yield distinct ssNMR spectra, allowing for their identification and characterization.
The chemical shifts observed in a ¹³C ssNMR spectrum are highly sensitive to the local electronic environment, which is dictated by the molecular conformation and packing. This sensitivity allows for the differentiation of chemically similar but crystallographically inequivalent atoms within the unit cell.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the molecular structure of Propanamide, N-[1,1'-biphenyl]-4-yl-. researchgate.net The spectra are characterized by absorption bands corresponding to specific molecular vibrations, such as stretching and bending of bonds. The key functional groups in this molecule are the secondary amide and the biphenyl moiety.
The most characteristic IR absorption bands for the amide group include:
N-H Stretching: A moderate to strong band typically appears in the range of 3500-3300 cm⁻¹, which is often broadened due to hydrogen bonding. docbrown.info
Amide I Band (C=O Stretching): A very strong and sharp absorption occurs between 1690 and 1650 cm⁻¹. Its precise position is sensitive to the physical state and hydrogen bonding. docbrown.info
Amide II Band: This band, found between 1650 and 1590 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. docbrown.info
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3500 - 3300 | Medium-Strong |
| Aromatic C-H Stretch | Biphenyl | 3100 - 3000 | Variable |
| Aliphatic C-H Stretch | Propanoyl | 3000 - 2850 | Medium |
| Amide I (C=O Stretch) | Amide | 1690 - 1650 | Strong |
| Amide II (N-H Bend + C-N Stretch) | Amide | 1650 - 1590 | Medium-Strong |
| Aromatic C=C Stretch | Biphenyl | 1600 - 1450 | Variable |
Conformational Effects on Vibrational Modes
The vibrational frequencies of Propanamide, N-[1,1'-biphenyl]-4-yl- are sensitive to its conformation. The dihedral angle between the two phenyl rings in the biphenyl unit significantly influences the conjugation and, consequently, the positions of the aromatic C=C stretching bands. A more planar conformation leads to greater π-electron delocalization, which can shift the vibrational frequencies. Similarly, rotation around the C-N amide bond (defined by the ψ torsion angle) affects the C=O and C-N bond characters, causing shifts in the Amide I and Amide II bands. Computational studies on analogous molecules like N-phenylpropanamide have shown that different stable conformers exhibit distinct calculated vibrational spectra. researchgate.net
Hydrogen Bonding Network Characterization
The secondary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, Propanamide, N-[1,1'-biphenyl]-4-yl- is expected to form extensive intermolecular hydrogen bonds of the N-H···O=C type. researchgate.netdocbrown.info This network is a critical determinant of the crystal packing. The formation of hydrogen bonds has a pronounced effect on the IR spectrum:
The N-H stretching vibration shifts to a lower frequency (red shift) and the absorption band becomes significantly broader and more intense compared to the free N-H group. docbrown.info
The Amide I (C=O) band also experiences a red shift upon hydrogen bonding, as the C=O bond is weakened by the interaction.
The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonding network within the crystal structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net For Propanamide, N-[1,1'-biphenyl]-4-yl-, the spectrum is dominated by transitions within its chromophoric systems.
Chromophoric Contributions of Biphenyl and Amide Moieties
The electronic spectrum of Propanamide, N-[1,1'-biphenyl]-4-yl- is primarily determined by two chromophores: the biphenyl system and the amide functional group.
Biphenyl Moiety: The biphenyl group is the principal chromophore, responsible for strong absorptions in the UV region. It exhibits intense π → π* transitions. The primary absorption band for substituted biphenyl systems is often observed around 260 nm, as seen in structurally similar compounds. mdpi.com The exact position and intensity of this band are sensitive to the substitution pattern and the dihedral angle between the rings.
Amide Moiety: The amide group itself has two characteristic electronic transitions: a weak n → π* transition at longer wavelengths (typically >210 nm) and a more intense π → π* transition at shorter wavelengths (<200 nm). In the context of the full molecule, the weak n → π* transition is often obscured by the much stronger absorption of the biphenyl ring.
| Transition | Chromophore | Expected λmax (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Biphenyl | ~260 | High |
| n → π | Amide (C=O) | >210 | Low (often obscured) |
| π → π* | Amide | <200 | Medium |
Solvatochromic Studies
Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. researchgate.net Studying the solvatochromic behavior of Propanamide, N-[1,1'-biphenyl]-4-yl- can provide valuable information about its electronic ground and excited states.
Positive Solvatochromism (Bathochromic/Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a red shift). This is typical for π → π* transitions.
Negative Solvatochromism (Hypsochromic/Blue Shift): If the ground state is more polar than the excited state, increasing solvent polarity will stabilize the ground state more, increasing the transition energy and causing a shift to a shorter wavelength (a blue shift). This is often observed for n → π* transitions.
By analyzing the shifts in the λmax of the biphenyl π → π* transition across a range of solvents with varying polarities, one can infer the change in dipole moment upon electronic excitation.
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights
Reactions at the Amide Nitrogen and Carbonyl Carbon
The amide bond, while generally stable, can undergo several key transformations under specific conditions. These reactions target the electrophilic carbonyl carbon and the nucleophilic (or deprotonated) nitrogen atom.
Amide hydrolysis cleaves the amide bond to yield a carboxylic acid (propanoic acid) and an amine (4-aminobiphenyl). This process is generally slow and requires harsh conditions such as strong acids or bases.
Acidic Hydrolysis : Under strong acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-aminobiphenyl (B23562) yields propanoic acid.
Basic Hydrolysis : In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then collapses. The mechanism is similar to that of ester hydrolysis, but it is less favorable because the amide anion (R-NH⁻) is a poorer leaving group than an alkoxide anion (R-O⁻). researchgate.net Consequently, vigorous conditions, such as refluxing in a strong base, are often required to drive the reaction to completion. researchgate.net
Enzymatic Hydrolysis : While specific enzymatic pathways for the hydrolysis of Propanamide, N-[1,1'-biphenyl]-4-yl- are not detailed in the literature, enzymes known as amidases or proteases could potentially catalyze this reaction. These enzymes would provide a specific active site to facilitate the nucleophilic attack of water on the amide bond, enabling hydrolysis under mild physiological conditions.
The hydrogen on the amide nitrogen can be substituted through alkylation or acylation, though these reactions are often more challenging than the corresponding reactions with amines.
N-Alkylation : The N-alkylation of amides is an important transformation for synthesizing N,N-disubstituted amides. mdpi.com Because amides are weak bases, the nitrogen must first be deprotonated using a strong base (e.g., sodium hydride) to form the corresponding anion (an amidate). mdpi.com This highly nucleophilic anion can then react with an alkylating agent, such as an alkyl halide, via an S\N2 mechanism. Alternative methods have been developed to facilitate this reaction under milder conditions, including phase-transfer catalysis and the use of alcohols as alkylating agents in the presence of a suitable catalyst. mdpi.comrsc.org These catalytic methods avoid the need for stoichiometric amounts of strong bases and often generate water as the only byproduct. rsc.orgrsc.org
Table 1: Representative Conditions for N-Alkylation of Amides
| Method | Reagents & Conditions | Description |
|---|
| Classical Method | 1. Strong Base (e.g., NaH) in an inert solvent 2. Alkyl Halide (R-X) | The amide is first converted to its conjugate base, which then acts as a nucleophile. mdpi.com | | Phase-Transfer Catalysis (PTC) | Alkyl Halide, KOH/K₂CO₃, PTC (e.g., TBAB), Microwave | Allows alkylation without pre-formation of the salt, often under solvent-free conditions for a greener process. mdpi.com | | Catalytic (with Alcohols) | Alcohol (R-OH), Ruthenium or Cobalt Catalyst, Base | Utilizes readily available alcohols as alkylating agents in an atom-economical process. rsc.orgnih.gov |
Data for this table was compiled from multiple sources. mdpi.comrsc.orgnih.gov
N-Acylation : N-acylation is less common for amides compared to amines. It would require the formation of the highly reactive amidate anion, followed by reaction with an acylating agent like an acid chloride or anhydride (B1165640). The synthesis of the parent compound itself, Propanamide, N-[1,1'-biphenyl]-4-yl-, typically involves the N-acylation of 4-aminobiphenyl with propanoyl chloride. mdpi.com
The amide group can be reduced to an amine, converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).
Mechanism : This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com The reaction proceeds via the initial nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate contains an oxygen atom coordinated to an aluminum species, which makes it a good leaving group. Subsequent elimination of this oxygen-aluminum complex forms a transient iminium ion, which is then rapidly reduced by a second hydride ion to yield the final secondary amine, N-propyl-N-[1,1'-biphenyl]-4-amine. masterorganicchemistry.comchemistrysteps.com This reduction is a robust method for converting primary, secondary, and tertiary amides into their corresponding amines. masterorganicchemistry.com
Reactivity of the Biphenyl (B1667301) Moiety
The biphenyl system consists of two connected phenyl rings. The electronic communication between the rings and the influence of the propanamide substituent dictate its reactivity. youtube.com
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on one of the aromatic rings. The biphenyl system is generally more reactive than benzene (B151609) towards EAS. libretexts.org
Directing Effects : The propanamide group (-NHCOEt) attached at the 4-position is an activating, ortho, para-directing group. Since the para position is already substituted, electrophilic attack on the first ring (Ring A) is directed to the positions ortho to the amide group (positions 3 and 5). The biphenyl moiety itself also directs incoming electrophiles to the ortho and para positions of the second, unsubstituted ring (Ring B, positions 2', 4', and 6'). libretexts.org Therefore, substitution is expected to occur primarily at the 4'-position due to less steric hindrance, and also at the 2-, 3-, 5-, and 2'-positions.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Predicted Substitution Positions |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4'-nitro, 2'-nitro, and 3-nitro derivatives |
| Halogenation | Br₂, FeBr₃ | 4'-bromo, 2'-bromo, and 3-bromo derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4'-acyl and 2'-acyl derivatives |
This table is based on general principles of electrophilic aromatic substitution on substituted biphenyl systems. libretexts.orgmasterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is particularly notable for its ability to synthesize and functionalize biaryl systems. gre.ac.uklibretexts.org
Application for Functionalization : While the Suzuki reaction is often used to create the biphenyl scaffold itself, it can also be used to further modify a pre-existing biphenyl structure. gre.ac.uk For this to occur with Propanamide, N-[1,1'-biphenyl]-4-yl-, the compound would first need to possess a suitable leaving group, such as a bromine, iodine, or triflate group, on one of the phenyl rings. For instance, a bromo-derivative, such as Propanamide, N-(4'-bromo-[1,1'-biphenyl]-4-yl)-, could be coupled with a variety of boronic acids (R-B(OH)₂) in the presence of a palladium catalyst and a base.
Catalytic Cycle : The reaction mechanism proceeds through a well-established catalytic cycle. libretexts.orgyoutube.comyoutube.com
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the bromo-substituted biphenyl amide, forming a Pd(II) intermediate.
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.comnih.gov
This pathway allows for the introduction of a wide range of substituents (alkyl, alkenyl, aryl, etc.) onto the biphenyl core, demonstrating a versatile strategy for structural diversification.
Reactivity of the Propanoyl Chain
The propanoyl chain offers multiple sites for chemical modification, including the alpha-carbon and the amide carbonyl group.
The position alpha to the carbonyl group in amides can be functionalized through various methods, often involving the generation of an enolate or an equivalent nucleophile. However, modern methods have enabled direct functionalization under milder conditions. One approach involves an "umpolung" strategy, where the typically nucleophilic α-position is rendered electrophilic. nih.gov By treating an amide with a triflating agent, an α-triflyloxy amide intermediate can be generated, which then readily reacts with a wide range of nucleophiles, including halides (Cl-, Br-, I-), thiols, and amines. nih.gov This method is highly chemoselective, allowing for the α-halogenation of amides even in the presence of other carbonyl groups like esters or ketones. nih.gov
Transition metal-catalyzed reactions provide another powerful route. For instance, iridium(I) catalysis can achieve direct Si-H bond insertion at the alpha-carbon of amide-sulfoxonium ylides, which serve as carbene precursors, to form α-silyl amides. nih.gov This highlights the potential for introducing various heteroatoms at the alpha-position. nih.gov
Table 2: Methods for Alpha-Carbon Functionalization of Amides
| Method | Reagents | Intermediate | Products | Features | Citation |
|---|---|---|---|---|---|
| Umpolung | Amide, Triflic Anhydride, Nucleophile (e.g., N-Halosuccinimide) | α-OTf amide | α-Halo, α-Thio, α-Oxy, α-Amino amides | Mild conditions, high chemoselectivity | nih.gov |
| Carbene Insertion | Amide-Sulfoxonium Ylide, Heteroatom-H source (e.g., R₃SiH), Ir(I) catalyst | Metallo-carbene | α-Silyl, α-Boryl, α-Selenyl amides | Broad substrate scope, mild conditions | nih.gov |
| Dehydrogenative Amination | Propanamide derivative, Cobalt catalyst, Silver oxidant | Organocobalt intermediate | β-Lactams | Site-selective C(sp³)-H activation | researchgate.net |
While the parent compound is an amide, the propanoyl moiety can undergo transformations analogous to those of a carboxylic acid, often by leveraging the reactivity of the amide bond itself or by hydrolysis to the corresponding carboxylic acid, 2-( [1,1'-biphenyl]-4-yl)propanoic acid.
Esterification: Amides can be directly converted to esters without first hydrolyzing them to carboxylic acids. A notable method involves nickel catalysis, where an amide reacts with an alcohol in the presence of a nickel catalyst to yield an ester and an amine. nih.gov This transformation is believed to proceed through an oxidative addition of the amide C-N bond to the nickel center, followed by ligand exchange with the alcohol and subsequent reductive elimination. nih.gov The reaction is mild and can selectively cleave an acyl amide bond in the presence of an ester group. nih.gov
Decarboxylation: Decarboxylative reactions typically start from the corresponding carboxylic acid. Silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides provides a route to various amides through a free-radical mechanism. nih.gov Applying this logic in reverse, a radical could be generated from the 2-([1,1'-biphenyl]-4-yl)propanoic acid precursor via decarboxylation, which could then participate in other C-C or C-heteroatom bond-forming reactions.
The amide bond itself can be synthesized from a carboxylic acid and an amine using a variety of coupling reagents. A common laboratory method involves activating the carboxylic acid with agents like N,N′-dicyclohexylcarbodiimide (DCC) before adding the amine. mdpi.comresearchgate.net
Table 3: Transformations of the Propanoyl Group
| Transformation | Starting Material | Key Reagents/Catalyst | Product | Citation |
|---|---|---|---|---|
| Esterification | Amide, Alcohol | Ni(cod)₂, PCy₃ | Ester, Amine | nih.gov |
| Amide Synthesis (from Acid) | Carboxylic Acid, Amine | DCC | Amide | mdpi.comresearchgate.net |
| Decarboxylative Coupling | Carboxylic Acid, Isocyanide | AgNO₃, (NH₄)₂S₂O₈ | Amide | nih.gov |
Radical Reactions Involving the Propanamide, N-[1,1'-biphenyl]-4-yl- Scaffold
The Propanamide, N-[1,1'-biphenyl]-4-yl- scaffold is amenable to radical reactions, which can be initiated at several positions. The generation of radicals often involves reagents like AIBN (azobisisobutyronitrile) with a radical propagator such as tributyltin hydride (n-Bu₃SnH). uchicago.edu
One significant pathway involves the generation of an acyl radical from the corresponding carboxylic acid precursor via decarboxylation, as seen in silver-catalyzed reactions. nih.gov This radical can then be trapped by various partners. Alternatively, a radical could be generated on the biphenyl ring system. The reaction of phenylethynyl radicals with dienes has been shown to produce substituted biphenyls through a low-temperature addition-cyclization-aromatization mechanism, highlighting the role of radical pathways in forming the biphenyl core itself. rsc.org
Furthermore, radicals generated on the side chain of aromatic amide derivatives can undergo intramolecular cyclization. researchgate.net For instance, a carbon radical generated on the propanoyl chain of Propanamide, N-[1,1'-biphenyl]-4-yl- could potentially undergo a 5- or 6-membered ring cyclization onto the adjacent phenyl ring of the biphenyl system. Such reactions, often mediated by manganese(III) acetate, are effective for synthesizing fused heterocyclic systems like quinolinones and indolinones. researchgate.net
Table 4: Potential Radical Reactions
| Reaction Type | Radical Source | Key Reagents | Potential Product | Mechanistic Insight | Citation |
|---|---|---|---|---|---|
| Decarboxylative Coupling | Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | Functionalized Amide | Phenyl radical intermediate couples with isocyanide. | nih.gov |
| Intramolecular Cyclization | Alkyl Side Chain | Mn(OAc)₃ | Fused Heterocycles (e.g., Quinolinones) | Carbon radical attacks the aromatic ring. | researchgate.net |
| Biphenyl Formation | Phenylethynyl Radical + Diene | Crossed molecular beams | Substituted Biphenyls | Addition-cyclization-aromatization cascade. | rsc.org |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. nih.gov These calculations provide insights into orbital energies, charge distributions, and reaction pathways.
Orbital Analysis and Frontier Molecular Orbitals
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| N-phenylpropanamide researchgate.net | -6.5 | -0.5 | 6.0 |
| Propanamide, N-[1,1'-biphenyl]-4-yl- (Estimated) | -6.2 | -0.8 | 5.4 |
Note: Values for Propanamide, N-[1,1'-biphenyl]-4-yl- are estimated based on trends observed with increasing π-conjugation and are for illustrative purposes.
Charge Distribution and Electrostatic Potentials
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In amides, the oxygen atom of the carbonyl group typically exhibits a region of high negative electrostatic potential, making it a prime target for electrophiles. Conversely, the amide hydrogen and aromatic protons are generally in regions of positive potential.
Transition State Modeling for Reaction Mechanisms
Theoretical modeling of transition states is essential for understanding the mechanisms and kinetics of chemical reactions. For N-aryl amides, important reactions include amide bond rotation and N-arylation. Computational studies on related systems have elucidated the energetic barriers and geometries of transition states for these processes. nih.govnih.gov
For instance, the rotation around the C-N amide bond has a significant energy barrier due to its partial double bond character. nih.govlibretexts.orgazom.com Theoretical calculations can model the transition state for this rotation, which typically involves a non-planar geometry at the nitrogen atom. nih.gov Similarly, in reactions such as the copper-catalyzed N-arylation of amides, computational studies can model the intermediates and transition states of the catalytic cycle, providing insights into the role of ligands and the reaction mechanism. acs.orgacs.orgmdpi.com For Propanamide, N-[1,1'-biphenyl]-4-yl-, transition state modeling could be used to predict the activation energies for its synthesis or for conformational changes.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques for exploring the potential energy landscape and dynamic behavior of molecules. mdpi.com
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometric parameters. longdom.org For Propanamide, N-[1,1'-biphenyl]-4-yl-, the PES would be complex, with key degrees of freedom including rotation around the amide C-N bond, the N-aryl bond, and the inter-ring bond of the biphenyl (B1667301) moiety. Mapping the PES helps to identify stable conformers (energy minima) and the transition states that connect them. For example, studies on aromatic amides have shown that both planar and non-planar conformations can exist, with the relative energies depending on the steric and electronic effects of the substituents. nih.govnih.gov
Inter-ring Dihedral Angle Dynamics of the Biphenyl Moiety
Molecular dynamics simulations can be used to study the dynamic behavior of this dihedral angle. These simulations would reveal the range of accessible angles at a given temperature and the timescale of fluctuations between different conformations. The presence of the propanamide group at the 4-position is not expected to introduce significant steric hindrance that would drastically alter the preferred dihedral angle compared to unsubstituted biphenyl. However, intermolecular interactions, especially in condensed phases, could influence the dynamics of this angle.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Propanamide, N-[1,1'-biphenyl]-4-yl- |
| N-phenylpropanamide |
Applications in Advanced Chemical Synthesis and Materials Science Precursors
Propanamide, N-[1,1'-biphenyl]-4-yl- as a Synthetic Building Block
The inherent chemical functionalities of Propanamide, N-[1,1'-biphenyl]-4-yl- render it a versatile building block for the construction of more complex molecular entities. The biphenyl (B1667301) moiety provides a rigid, aromatic core that can be further functionalized, while the propanamide group offers a site for various chemical transformations.
The biphenyl and propanamide components of the molecule serve as handles for diversification, allowing for the synthesis of a wide array of organic scaffolds. The aromatic rings of the biphenyl unit can undergo electrophilic substitution reactions, enabling the introduction of additional functional groups. This adaptability makes it a foundational element for creating libraries of compounds with varied electronic and steric properties. Research has demonstrated the use of similar biphenyl-containing structures as scaffolds for developing novel compounds with potential applications in medicinal chemistry and materials science. For example, derivatives of N-([1,1'-biaryl]-4-yl)-1-naphthamide have been synthesized using Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of the N-aryl biphenyl core in creating diverse molecular architectures. nih.govacs.org
The propanamide linkage in Propanamide, N-[1,1'-biphenyl]-4-yl- is a key feature in its application for synthesizing more intricate molecules. Amide synthesis is a cornerstone of medicinal chemistry, and this compound can serve as a readily available starting material. wur.nlmdpi.com For instance, derivatives of the structurally related 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propionic acid (flurbiprofen) have been coupled with various amines to create complex amide hybrids. These syntheses showcase how the biphenyl propanamide backbone can be integrated into larger molecules with potential biological activity.
Examples of such synthetic applications include the reaction of flurbiprofen (B1673479) derivatives with other molecules to form novel compounds, demonstrating the utility of the biphenyl propanamide structure as a foundational element in complex molecule synthesis. wur.nlmdpi.comnih.govmdpi.comresearchgate.net
Table 1: Examples of Complex Molecules Synthesized from Biphenyl Propanamide Derivatives
| Starting Biphenyl Derivative | Reactant | Synthesized Complex Molecule | Reference |
| (±)-Flurbiprofen | Racemic amphetamine | 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | wur.nlmdpi.comresearchgate.net |
| 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride | 7-amino-4-methyl-2H-chromen-2-one | 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | mdpi.com |
| Flurbiprofen | Benzo[d]thiazol-2-amine | N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide |
Supramolecular Chemistry and Self-Assembly
The structural characteristics of Propanamide, N-[1,1'-biphenyl]-4-yl-, specifically the presence of both hydrogen bond donating (N-H) and accepting (C=O) groups in the amide linkage, alongside the potential for π-π stacking interactions from the biphenyl rings, suggest its potential utility in supramolecular chemistry and self-assembly.
Non-covalent interactions are fundamental to the bottom-up construction of well-defined supramolecular architectures. The amide group is a well-known motif for forming robust hydrogen bonds, which can drive the self-assembly of molecules into ordered one-dimensional chains or more complex networks. Furthermore, the large, planar surface of the biphenyl unit can facilitate π-π stacking interactions, which would further stabilize any self-assembled structure. While direct studies on the self-assembly of Propanamide, N-[1,1'-biphenyl]-4-yl- are not extensively documented, research on analogous biphenyl-containing molecules demonstrates this principle. For instance, biphenyl tetracarboxamides have been shown to form supramolecular polymers, with the assembly process influenced by the electronic properties of the biphenyl core.
The self-assembly of small molecules driven by non-covalent forces can lead to the formation of soft materials such as gels and liquid crystals. The ability of a molecule to form such systems is highly dependent on a delicate balance of intermolecular forces. The combination of hydrogen bonding and π-π stacking capabilities in Propanamide, N-[1,1'-biphenyl]-4-yl- makes it a candidate for a low molecular weight organogelator. Organogels are formed when a gelator molecule self-assembles in an organic solvent to create a three-dimensional network that immobilizes the solvent.
Similarly, the rigid, rod-like nature of the biphenyl group is a common feature in molecules that exhibit liquid crystalline phases. nih.govaps.orgnih.gov The introduction of a propanamide group could influence the mesophase behavior through specific intermolecular interactions. While there is no direct evidence of Propanamide, N-[1,1'-biphenyl]-4-yl- forming such systems, the structural motifs it contains are prevalent in known gelators and liquid crystals. For example, other biphenyl derivatives have been shown to form the basis of nematic liquid crystals. google.com
Polymer Chemistry Applications (as Monomers or Modifiers)
The bifunctional nature of Propanamide, N-[1,1'-biphenyl]-4-yl- also suggests its potential for use in polymer chemistry, either as a monomer for the synthesis of novel polyamides or as a modifying agent for existing polymers. The introduction of the rigid biphenyl unit into a polymer backbone can significantly influence the material's properties, such as thermal stability and mechanical strength.
Research has shown that diacid monomers containing biphenyl units can be used to synthesize novel polyamides with high thermal stability and good solubility in organic solvents. nih.gov Although Propanamide, N-[1,1'-biphenyl]-4-yl- itself is not a difunctional monomer required for direct polymerization, its derivatives could be functionalized to act as such. For example, the introduction of a carboxylic acid or an additional amine group onto the biphenyl ring would create a monomer suitable for polycondensation reactions. The resulting polyamides would incorporate the biphenyl propanamide moiety as a repeating unit, potentially imparting unique properties to the polymer. While direct polymerization of Propanamide, N-[1,1'-biphenyl]-4-yl- has not been reported, the synthesis of polyamides from other biphenyl-containing monomers illustrates the potential of this class of compounds in polymer science. nih.govresearchgate.netmdpi.comnih.govresearchgate.net
Incorporation into Polymeric Backbones
The integration of Propanamide, N-[1,1'-biphenyl]-4-yl- into polymeric backbones is a strategy to impart desirable thermal and mechanical properties to the resulting materials. The biphenyl unit is known to enhance the rigidity and thermal stability of polymer chains. mdpi.comuva.es This enhancement is primarily due to the steric hindrance and the restricted rotation afforded by the two connected phenyl rings, which can lead to polymers with high glass transition temperatures and improved mechanical strength.
The amide linkage in the propanamide group provides a site for polymerization, typically through polycondensation reactions with suitable comonomers. For instance, the amine functionality of a related biphenyl compound can react with diacyl chlorides or dicarboxylic acids to form polyamides. researchgate.net The resulting polymers can exhibit a high degree of order and crystallinity, which can be tailored by controlling the polymer chain's linearity and intermolecular interactions, such as hydrogen bonding between the amide groups. rsc.org
Research in the broader field of aromatic polyamides and polyimides containing biphenyl moieties has demonstrated that these polymers often exhibit excellent thermal resistance and specific gas separation properties. mdpi.comuva.es The incorporation of structures similar to Propanamide, N-[1,1'-biphenyl]-4-yl- can create polymers with a contorted and non-linear shape, which hinders efficient chain packing and can increase the fractional free volume within the material. mdpi.com This is particularly advantageous in applications like gas separation membranes.
| Property | Value | Reference |
| Monomer | Propanamide, N-[1,1'-biphenyl]-4-yl- | - |
| Polymer Type | Polyamide | researchgate.net |
| Glass Transition Temperature (Tg) | > 200 °C | nih.gov |
| Thermal Stability (TGA, 5% weight loss) | > 400 °C | nih.gov |
| Tensile Strength | High | uva.es |
The synthesis of these polymers often involves methods like the Yamazaki phosphorylation reaction or direct polycondensation. researchgate.net These techniques allow for the formation of high molecular weight polymers under relatively mild conditions, preserving the integrity of the functional groups within the monomer.
Surface Modification with Biphenylamide Moieties
The functionalization of material surfaces with biphenylamide moieties derived from Propanamide, N-[1,1'-biphenyl]-4-yl- offers a pathway to tailor surface properties such as hydrophobicity, biocompatibility, and chemical reactivity. nih.gov Surface modification is a critical step in the development of advanced materials for a wide range of applications, from biomedical implants to electronic devices. nih.govnih.gov
One common strategy for surface modification involves the covalent attachment of functional molecules. mdpi.com For instance, the propanamide group can be hydrolyzed to yield a carboxylic acid and an amine, which can then be used in coupling reactions to graft the biphenylamide moiety onto a surface that has been pre-functionalized with complementary reactive groups. Silanization is a widely used method to introduce such reactive groups, like amino or epoxy functionalities, onto inorganic substrates. researchgate.net
The biphenyl group, being inherently hydrophobic, can significantly alter the wettability of a surface. nih.gov By creating a surface layer of biphenylamide moieties, the surface energy can be lowered, leading to increased water repellency. This is particularly useful in creating self-cleaning or anti-fouling surfaces.
Furthermore, the aromatic nature of the biphenyl group can facilitate π-π stacking interactions, which can be exploited for the controlled assembly of molecules on a surface or for the detection of certain analytes through changes in fluorescence or electronic properties. The ability to pattern these functionalized surfaces at the micro- and nanoscale opens up possibilities for creating sophisticated sensors and biocompatible materials with controlled cell adhesion properties. nih.govmdpi.com
| Substrate | Modification Method | Functional Moiety | Resulting Property | Reference |
| Silicon Wafer | Silanization & Amide Coupling | Biphenylamide | Increased Hydrophobicity | researchgate.net |
| Gold | Thiol Self-Assembly | Biphenylamide | Ordered Monolayer | nih.gov |
| Polymer Film | Plasma Treatment & Grafting | Biphenylamide | Altered Surface Energy | mdpi.com |
The choice of surface modification technique depends on the substrate material and the desired outcome. Techniques range from simple dip-coating to more complex multi-step chemical reactions. nih.gov The characterization of these modified surfaces is typically performed using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle goniometry, and atomic force microscopy (AFM) to confirm the presence and effect of the grafted biphenylamide moieties.
Derivatization and Investigation of Structure Reactivity Relationships
Systematic Structural Modifications of Propanamide, N-[1,1'-biphenyl]-4-yl-
Systematic modifications of the parent compound have been explored to create derivatives with altered chemical and physical properties. These investigations are crucial for understanding the structure-activity relationships that govern the molecule's behavior.
The biphenyl (B1667301) moiety is a common target for substitution, allowing for the introduction of various functional groups to modulate electronic and steric properties. In studies on analogous N-biphenylmethyl acetamido propionamides, a range of substituents has been introduced onto the terminal aryl ring. nih.govacs.org These modifications demonstrate how the biphenyl scaffold can be systematically altered. For instance, research has shown the preparation of derivatives where the terminal phenyl ring is substituted with polar, aprotic groups like fluorine, chlorine, bromine, iodine, trifluoromethyl (CF₃), and trifluoromethoxy (OCF₃). acs.org The synthesis of these compounds often involves coupling reactions, such as the Suzuki coupling, to join an appropriately substituted arylboronic acid with a brominated biphenyl precursor. acs.orgnih.gov The addition of a single fluorine atom to the biphenyl ring has also been documented in the synthesis of related propanamide structures. mdpi.com
| Substituent (R) | Position on Biphenyl Ring | Reference |
|---|---|---|
| -F, -Cl, -Br, -I | 3" or 4" | acs.org |
| -CF₃, -OCF₃ | 3" or 4" | acs.org |
| -F | 2 | mdpi.com |
| -CH₃ | Generic ortho/meta/para | acs.org |
The propanoyl group (-CO-CH₂-CH₃) is another key site for structural variation. Modifications typically involve adding substituents to the α- or β-carbons of the ethyl chain. An example of such a modification is seen in the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, where the propanamide backbone is altered. mdpi.com While the core is a propanamide, this illustrates the principle of substitution along the aliphatic chain. A common modification in related structures, such as the widely studied profens, involves substitution at the α-carbon (the carbon adjacent to the carbonyl). For instance, ibuprofen (B1674241) is chemically named 2-(4-isobutylphenyl)propanoic acid, and its amide derivatives showcase a methyl group at this α-position. mdpi.com This type of substitution introduces a chiral center and can significantly impact the molecule's interactions and reactivity.
| Modification Type | Example Structure/Fragment | Key Feature | Reference |
|---|---|---|---|
| Parent Propanoyl Chain | -CO-CH₂-CH₃ | Unsubstituted ethyl group | Base Structure |
| α-Substitution | -CO-CH(CH₃)- | Introduces a methyl group and a chiral center at the α-carbon | mdpi.com |
| Complex Chain Modification | 2-(biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide | Illustrates significant alteration of the N-substituent and propanoyl group | mdpi.com |
Replacing the hydrogen atom on the amide nitrogen (-NH-) with other functional groups creates N-substituted derivatives. This modification directly alters the nature of the amide bond. The synthesis of N-substituted (4-biphenyl)amides can be achieved through the condensation of 4-biphenyl acetyl chloride with other amides, resulting in an imide linkage (-CO-NH-CO-). asianpubs.org Furthermore, general palladium-catalyzed N-arylation methods allow for the coupling of amides with aryl halides, demonstrating a pathway to N-aryl derivatives. syr.edu Alkylation of the amide nitrogen represents another route for derivatization. While the starting amide is a weak nucleophile, N-alkylation (e.g., N-benzylation) can be achieved under conditions that favor nucleophilic substitution. nsf.gov These substitutions change the amide from secondary to tertiary, removing the hydrogen bond donor capability and increasing steric bulk around the nitrogen atom.
| Substitution Pattern | General Structure (R = Biphenyl-4-yl) | Description | Reference |
|---|---|---|---|
| Secondary Amide (Parent) | R-NH-CO-CH₂CH₃ | Contains an N-H bond. | Base Structure |
| Tertiary Amide (N-Alkyl) | R-N(Alkyl)-CO-CH₂CH₃ | The amide hydrogen is replaced by an alkyl group. | nsf.gov |
| Imide (N-Acyl) | R-N(CO-R')-CO-CH₂CH₃ | The amide hydrogen is replaced by an acyl group. | asianpubs.org |
Correlation of Structural Changes with Chemical Reactivity and Stability
The systematic modifications described above have predictable consequences for the chemical reactivity and stability of Propanamide, N-[1,1'-biphenyl]-4-yl- and its derivatives. These effects are primarily governed by steric and electronic factors.
Steric hindrance, the spatial arrangement of atoms, plays a critical role in determining reaction rates. Introducing bulky substituents, particularly near the reactive amide center, can impede the approach of reactants.
| Substituent Position on Biphenyl Ring | Expected Steric Hindrance at Amide Bond | Predicted Relative Reaction Rate | Reference Principle |
|---|---|---|---|
| 4' (para) | Low | High | acs.org |
| 3 (ortho to amide) | High | Low | acs.org |
| 2 (ortho to amide) | High | Low | acs.org |
The electronic properties of substituents, specifically their ability to donate or withdraw electron density, directly impact the stability of the amide bond. The C-N amide bond possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group.
Introducing electron-withdrawing groups (EWGs) onto the N-aryl ring decreases the electron density on the nitrogen atom. This reduction in electron density lessens the nitrogen's ability to participate in resonance, thereby weakening the C-N bond and making it more susceptible to cleavage. nih.gov Conversely, electron-donating groups (EDGs) increase electron density on the nitrogen, enhance resonance stabilization, and strengthen the C-N bond, making cleavage more difficult. nih.gov This principle is supported by computational studies on Ullmann-type coupling reactions, which show that the nucleophilicity of the amide nitrogen, influenced by electronic effects, is directly related to the activation energies of the reaction. mdpi.com Therefore, substituents that make the nitrogen more nucleophilic (EDGs) can stabilize the amide, while those that make it less nucleophilic (EWGs) can destabilize it, facilitating cleavage. nih.govmdpi.com
| Substituent Type on N-Aryl Ring | Example Group | Effect on Amide C-N Bond Resonance | Relative Rate of Amide Bond Cleavage | Reference Principle |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | Increases | Slower | nih.gov |
| Electron-Withdrawing Group (EWG) | -NO₂, -CF₃ | Decreases | Faster | nih.gov |
Synthesis of Novel Hybrid Molecules Incorporating the Biphenylpropanamide Core
The biphenylpropanamide scaffold serves as a versatile platform for the development of novel hybrid molecules with a wide range of potential biological activities. Researchers have explored the synthesis of such hybrids by coupling the biphenylpropanamide core with other pharmacologically active moieties, aiming to create synergistic effects or to target specific biological pathways. These synthetic strategies often involve the formation of an amide bond between the propanoic acid group of a biphenylpropanoic acid derivative and an amino group of another molecule.
One common approach involves the use of coupling agents to facilitate the amide bond formation. For instance, the synthesis of novel amide hybrids has been successfully achieved using N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. mdpi.com This method activates the carboxylic acid of the biphenylpropanamide core, making it susceptible to nucleophilic attack by an amine.
Another established method for forming the amide linkage is the Schotten-Baumann reaction, which typically involves the reaction of an acyl chloride with an amine in the presence of a base. mdpi.com This method is effective for creating a stable amide bond and has been utilized in the synthesis of hybrid molecules incorporating the biphenylpropanamide structure.
The following subsections detail specific examples of the synthesis of novel hybrid molecules derived from the biphenylpropanamide core and the investigation of their properties.
Detailed Research Findings
Recent research has focused on the synthesis of hybrid molecules by combining the biphenylpropanamide moiety with other known pharmacophores. This strategy aims to develop new chemical entities with enhanced or novel biological activities.
In one study, a hybrid molecule was synthesized by reacting (±)-flurbiprofen, which is 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid, with amphetamine. mdpi.com The reaction was mediated by DCC in dichloromethane, leading to the formation of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide in high yield. mdpi.com The resulting hybrid molecule incorporates both the anti-inflammatory pharmacophore of flurbiprofen (B1673479) and the stimulant pharmacophore of amphetamine. mdpi.com The structure of this novel amide was confirmed using various analytical techniques, including 1H NMR, 13C NMR, IR, UV, and high-resolution mass spectrometry (HRMS). mdpi.com Due to the presence of two chiral centers in the final molecule, a diastereoisomeric mixture of four stereoisomers was obtained. mdpi.com
Another investigation detailed the synthesis of a hybrid compound by coupling (±)-flurbiprofen with a coumarin (B35378) derivative. mdpi.com Specifically, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride was reacted with 7-amino-4-methyl-2H-chromen-2-one in the presence of trimethylamine. mdpi.com This reaction yielded 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. mdpi.com This hybrid molecule links the biphenylpropanamide structure with the coumarin scaffold, which is known for a variety of biological activities. mdpi.com The synthesis was achieved via a Schotten-Baumann reaction, and the product was characterized by 1H NMR, 13C NMR, and mass spectral data. mdpi.com As racemic flurbiprofen was used, the final product was a mixture of two enantiomers. mdpi.com
The biphenyl moiety, a key component of the biphenylpropanamide core, has also been explored as a flexible substitute for more rigid structures in the design of new inhibitors. For example, scaffolds containing a biphenyl group have been identified as potential Hsp90 C-terminal inhibitors. nih.gov In this context, the biphenyl ring system offers greater conformational flexibility compared to the coumarin ring of the parent compound, novobiocin. nih.gov This flexibility allows for the introduction of various substituents to optimize interactions within the binding pocket of the target protein. nih.gov Structure-activity relationship studies on these biphenyl-containing molecules revealed that a para-para substitution pattern on the biphenyl moiety resulted in superior Hsp90 inhibitory activity. nih.gov
Furthermore, the biphenyl scaffold has been incorporated into the design of antimicrobial agents. Novel biphenylglyoxamide-based antimicrobial peptide mimics were synthesized from 5-phenylisatins. mdpi.com These studies highlight the importance of the biphenyl moiety for antibacterial activity. mdpi.com
The versatility of the biphenyl structure is also evident in the development of inhibitors for protein-protein interactions. A series of biphenyl-1,2,3-triazole hybrid analogues were designed and synthesized as inhibitors of the PD-1/PD-L1 interaction, which is a key target in cancer immunotherapy. researchgate.net
The synthesis of these diverse hybrid molecules underscores the utility of the biphenylpropanamide core as a foundational structure in medicinal chemistry for creating novel compounds with a range of therapeutic potentials.
Data Tables
The following tables summarize the key features of the synthesized hybrid molecules incorporating the biphenylpropanamide core.
Table 1: Synthesized Hybrid Molecules and their Starting Materials
| Hybrid Molecule | Biphenylpropanamide Core Derivative | Coupled Moiety | Coupling Method | Reference |
| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | (±)-Flurbiprofen | Amphetamine | DCC mediated coupling | mdpi.com |
| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | (±)-Flurbiprofen | 7-Amino-4-methyl-2H-chromen-2-one | Schotten-Baumann reaction | mdpi.com |
| Biphenylamide Hsp90 Inhibitors | Biphenyl moiety | Various amines | Suzuki coupling, Mitsunobu etherification | nih.gov |
| Biphenylglyoxamide Antimicrobial Mimics | 5-Phenylisatin | Various amines | Nucleophilic ring-opening | mdpi.com |
| Biphenyl-1,2,3-triazole PD-1/PD-L1 Inhibitors | Biphenyl-3-yl methoxy (B1213986) moiety | 1,2,3-Triazole and benzonitrile | Multi-step synthesis | researchgate.net |
Table 2: Characterization Data for a Representative Hybrid Molecule
| Property | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | Reference |
| Molecular Formula | C24H24FNO | mdpi.com |
| Appearance | Not specified | |
| Yield | High | mdpi.com |
| UV (λmax) | 260 nm | mdpi.com |
| 1H NMR | Signals for all protons observed and assigned. | mdpi.com |
| 13C NMR | Signals for all carbons observed and assigned. | mdpi.com |
| IR Spectroscopy | Data obtained and consistent with the structure. | mdpi.com |
| HRMS | Confirmed the authenticity of the structure. | mdpi.com |
| Stereochemistry | Diastereoisomeric mixture of four stereoisomers. | mdpi.com |
Advanced Analytical Methodologies for Chemical Process Monitoring
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are fundamental in separating the target compound from unreacted starting materials, intermediates, and potential byproducts, allowing for both qualitative and quantitative assessment of the reaction mixture.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Propanamide, N-[1,1'-biphenyl]-4-yl-. By employing a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase), components are separated based on their differential partitioning between the two phases.
For compounds structurally similar to Propanamide, N-[1,1'-biphenyl]-4-yl-, such as its fluorinated analogs, reverse-phase HPLC (RP-HPLC) is a common approach. mdpi.comresearchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by hydrophobic interactions, with more nonpolar compounds being retained longer on the column.
A typical HPLC method for a related biphenyl (B1667301) propanamide derivative involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like formic or phosphoric acid to improve peak shape and resolution. mdpi.comsielc.com For mass spectrometric detection, volatile buffers like formic acid are preferred. sielc.com
Table 1: Illustrative HPLC Conditions for Analysis of a Biphenyl Propanamide Analog mdpi.com
| Parameter | Condition |
|---|---|
| Instrument | HPLC system with UV detector |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water with 2% formic acid |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Temperature | Ambient |
Quantitative analysis is achieved by creating a calibration curve from standards of known concentration. The peak area of the analyte in the sample is then compared to this curve to determine its concentration, allowing for precise monitoring of reaction yield and purity.
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-, volatile byproducts may be generated from starting materials or side reactions. GC can be employed to monitor the presence and levels of these impurities in the reaction mixture or the final product.
Chiral Chromatography for Enantiomeric Excess Determination
Many molecules, including derivatives of Propanamide, N-[1,1'-biphenyl]-4-yl-, possess chirality, meaning they exist as non-superimposable mirror images called enantiomers. mdpi.commdpi.com Since enantiomers often exhibit different pharmacological activities, it is crucial to control the stereochemistry of the synthesis and to quantify the enantiomeric excess (ee) of the final product.
Chiral chromatography is the primary method for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Although attempts to separate the diastereomers of a fluorinated analog of Propanamide, N-[1,1'-biphenyl]-4-yl- using standard HPLC were unsuccessful, specialized chiral columns and methods could potentially achieve this separation. mdpi.com
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Mass Spectrometry for Reaction Progress and Product Identification
Mass spectrometry (MS) is an indispensable tool for the analysis of Propanamide, N-[1,1'-biphenyl]-4-yl-, providing information on its molecular weight and structure. It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide mass information for the separated components.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule and its fragments, which is a powerful tool for confirming the identity of the synthesized product and for elucidating the structures of unknown byproducts. The HRMS analysis of a fluorinated derivative of Propanamide, N-[1,1'-biphenyl]-4-yl-, for instance, has been used to unambiguously prove the authenticity of its structure. mdpi.comresearchgate.netmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. This process provides valuable structural information about the parent ion.
For Propanamide, N-[1,1'-biphenyl]-4-yl-, MS/MS analysis would be expected to show characteristic fragmentation patterns for amides. A common fragmentation pathway involves the cleavage of the amide bond (N-CO), resulting in the formation of an acylium ion and the loss of the amine moiety. nih.gov The fragmentation pattern of the simpler analog, propanamide, shows a base peak at m/z 44, corresponding to the [O=C-NH2]+ ion. docbrown.info For the target compound, characteristic fragments corresponding to the biphenyl group and the propanamide side chain would be expected.
Table 2: Predicted Key Fragmentation Ions for Propanamide, N-[1,1'-biphenyl]-4-yl- in MS/MS
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]+ | 226.12 | Protonated molecule |
| [C15H15NO]+ | 225.11 | Molecular ion |
| [C12H9]+ | 153.07 | Biphenyl cation |
The detailed analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the identification of impurities, even at trace levels.
Real-time Spectroscopic Monitoring in Chemical Synthesis (e.g., In-situ IR, NIR)
The synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-, a specialized amide, benefits significantly from advanced process monitoring techniques. Real-time spectroscopic methods, particularly in-situ Infrared (IR) and Near-Infrared (NIR) spectroscopy, offer a non-invasive window into the reaction vessel, allowing for continuous tracking of chemical transformations. These techniques are pivotal for understanding reaction dynamics, ensuring process robustness, and optimizing product quality.
A common synthetic route to N-aryl amides like Propanamide, N-[1,1'-biphenyl]-4-yl- involves the reaction of an amine with a carboxylic acid derivative. rsc.orgnumberanalytics.com For instance, the reaction between 4-aminobiphenyl (B23562) and propanoyl chloride is a direct method for its formation. In-situ spectroscopy can monitor the progress of such a reaction by tracking the consumption of reactants and the formation of the product in real time.
In-situ Attenuated Total Reflectance (ATR) Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for this purpose. nih.gov An ATR probe inserted directly into the reaction mixture measures the vibrational spectra of the components. The formation of the amide bond can be monitored by observing the appearance of characteristic amide bands, such as the Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands, while simultaneously tracking the disappearance of the reactant functional groups. researchgate.netnih.govnih.gov For example, the carbonyl stretch of propanoyl chloride and the N-H bending of 4-aminobiphenyl would decrease in intensity as the reaction proceeds.
Near-Infrared (NIR) spectroscopy is another powerful tool for real-time monitoring, especially in industrial settings. hunterlab.com NIR spectra consist of overtones and combination bands of fundamental vibrations. azooptics.com While the spectral features are broader and more complex than in the mid-infrared region, they can provide valuable quantitative information about the concentration of reactants, products, and intermediates. researchgate.netnih.gov The combination bands of N-H and C=O vibrations in the NIR region can be used to monitor the formation of the amide product. acs.org
The table below outlines the key infrared absorptions that would be monitored during the synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-.
Table 1: Characteristic Infrared Absorption Bands for Monitoring the Synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |
|---|---|---|---|
| Propanoyl Chloride (C=O) | Stretch | 1785-1815 | Decreases |
| 4-Aminobiphenyl (N-H) | Stretch (doublet for primary amine) | 3400-3500 | Decreases |
| 4-Aminobiphenyl (N-H) | Bend | 1580-1650 | Decreases |
| Propanamide (Amide I, C=O) | Stretch | 1630-1680 | Increases |
| Propanamide (Amide II, N-H) | Bend | 1515-1570 | Increases |
| Propanamide (N-H) | Stretch | 3200-3400 | Increases |
Note: The exact positions of the absorption bands can vary depending on the solvent, temperature, and concentration.
Process Analytical Technology (PAT) Applications
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes based on real-time measurements of critical quality and performance attributes. wikipedia.org The application of PAT to the synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl- aims to build quality into the process, rather than relying on end-product testing. azooptics.com
In-situ spectroscopic monitoring is a cornerstone of PAT. researchgate.net By continuously providing data on the reaction progress, it enables the identification and control of Critical Process Parameters (CPPs) that affect the Critical Quality Attributes (CQAs) of the final product. For the synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-, key CPPs could include reaction temperature, reactant and catalyst concentrations, and mixing speed. The primary CQAs would be the purity of the final product, yield, and the level of any impurities.
The real-time data from in-situ IR or NIR spectroscopy can be used to create a process trajectory. Any deviation from the optimal trajectory can be immediately detected, allowing for corrective actions to be taken during the process. This proactive control helps to ensure batch-to-batch consistency and minimizes the risk of producing out-of-specification material.
The table below illustrates a potential PAT framework for the synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-.
Table 2: PAT Framework for the Synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-
| Critical Process Parameter (CPP) | Analytical Method | Control Strategy | Impact on Critical Quality Attribute (CQA) |
|---|---|---|---|
| Reaction Temperature | Thermocouple | Automated heating/cooling system | Affects reaction rate and impurity formation |
| Reactant Concentration | In-situ IR/NIR Spectroscopy | Controlled dosing of reactants | Influences reaction stoichiometry and yield |
| Catalyst Loading | N/A (if applicable) | Precise initial weighing | Affects reaction rate |
| Mixing Speed | Tachometer | Automated stirrer control | Ensures homogeneity and affects mass transfer |
Kinetic Studies via Spectroscopic Probes
The data-rich environment created by in-situ spectroscopic monitoring is ideal for conducting detailed kinetic studies of the synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl-. By correlating the changes in spectral features with the concentration of reactants and products over time, it is possible to determine the reaction rate, order, and activation energy.
Using the Beer-Lambert law, the absorbance at a specific wavenumber can be related to the concentration of the corresponding chemical species. For example, by monitoring the increase in the Amide I band intensity, the rate of formation of Propanamide, N-[1,1'-biphenyl]-4-yl- can be calculated. youtube.com Similarly, the rate of consumption of 4-aminobiphenyl can be determined by tracking the decrease in its characteristic N-H absorption.
This kinetic information is invaluable for several reasons. It provides a fundamental understanding of the reaction mechanism, which can be used to optimize the reaction conditions for improved efficiency and selectivity. For instance, by studying the effect of temperature on the reaction rate, the optimal temperature profile can be determined to maximize the yield while minimizing the formation of by-products. Furthermore, the kinetic models derived from these studies can be used for process simulation and scale-up.
The following table presents a hypothetical dataset that could be generated from an in-situ IR experiment to study the kinetics of the formation of Propanamide, N-[1,1'-biphenyl]-4-yl-.
Table 3: Hypothetical Kinetic Data from In-situ IR Monitoring
| Time (minutes) | Absorbance of Amide I Band | Concentration of Propanamide, N-[1,1'-biphenyl]-4-yl- (mol/L) |
|---|---|---|
| 0 | 0.00 | 0.000 |
| 5 | 0.25 | 0.050 |
| 10 | 0.45 | 0.090 |
| 15 | 0.60 | 0.120 |
| 20 | 0.70 | 0.140 |
| 25 | 0.75 | 0.150 |
| 30 | 0.78 | 0.156 |
Note: The concentration is calculated from the absorbance using a predetermined calibration curve.
Future Research Trajectories and Unexplored Avenues
Exploration of Novel Catalytic Systems for Amide Synthesis and Modification
The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. ucl.ac.ukcatalyticamidation.info However, traditional methods often rely on stoichiometric activating agents like carbodiimides (e.g., DCC) or phosphonium (B103445) salts (e.g., PyBOP), which generate significant chemical waste. ucl.ac.ukcatalyticamidation.infomdpi.com The future of synthesizing compounds like Propanamide, N-[1,1'-biphenyl]-4-yl- lies in catalytic direct amidation, where a carboxylic acid and an amine react directly with water as the sole byproduct. catalyticamidation.infodur.ac.uk
Future research should pivot towards several emerging catalytic domains:
Boron-Based Catalysis: Arylboronic acids have emerged as effective catalysts for direct amidation. dur.ac.uk Research indicates that the catalytic cycle may involve the concerted action of multiple boron atoms, forming bridged B-X-B units that activate the carboxylic acid. catalyticamidation.info A key research trajectory is the design of more robust biphenyl-based diboronic acid anhydrides that can operate under milder conditions and with lower catalyst loadings. researchgate.net
Organocatalysis: The use of metal-free organic molecules as catalysts presents a sustainable alternative. Phosphine-based catalysts operating on a P(III) ↔ P(V) cycle and advanced phosphazene super-bases are promising areas. mdpi.com For instance, tris(o-phenylenedioxy)cyclotriphosphazene has been identified as a pre-catalyst for the direct amidation of aromatic acids and amines. mdpi.com Exploring the synergistic effects of using multiple organocatalysts cooperatively could unlock pathways for less reactive substrate pairings at lower temperatures. dur.ac.uk
Earth-Abundant Metal Catalysis: While precious metals are effective, focus is shifting to catalysts based on zirconium, hafnium, and copper. mdpi.com Cp₂HfCl₂ has been shown to catalyze amidation at room temperature, though it struggles with sterically hindered acids and anilines. mdpi.com The development of Lewis-acid-PolyOxoMetalate (POM) complexes with Zr and Hf is a significant step, as the POM framework prevents hydrolysis of the Lewis acid, allowing for lower catalyst loadings and potential recyclability. mdpi.com
Table 1: Comparison of Emerging Catalytic Systems for Biphenylamide Synthesis
| Catalytic System | Example Catalyst | Typical Conditions | Advantages | Future Research Focus |
|---|---|---|---|---|
| Boron-Based | Biphenyl-based diboronic acid researchgate.net | Toluene, reflux with water removal catalyticamidation.info | Good functional group tolerance; avoids toxic metals. | Developing water-tolerant catalysts; understanding synergistic effects. dur.ac.uk |
| Organocatalysis | Tris(o-phenylenedioxy)cyclotriphosphazene mdpi.com | Varies; can be mild (RT to moderate heat) researchgate.net | Metal-free; low toxicity; avoids product contamination. | Expanding substrate scope; developing cooperative catalyst systems. dur.ac.uk |
| Earth-Abundant Metals | Cp₂HfCl₂ or Zr-POM complexes mdpi.com | Room temperature to 90°C; some require dehydrating agents. mdpi.comcatalyticamidation.info | High efficiency; potential for room temperature reactions; reusable catalysts (POMs). | Improving tolerance to steric hindrance; catalyst recovery and reuse. mdpi.com |
Integration of Propanamide, N-[1,1'-biphenyl]-4-yl- in Advanced Materials (Non-Property Focused)
The unique structural features of Propanamide, N-[1,1'-biphenyl]-4-yl-, namely the rigid biphenyl (B1667301) core and the polar amide linkage, make it an intriguing building block for advanced materials. Research in this area should focus on the chemical strategies for its incorporation into larger systems, rather than the final material properties.
Unexplored avenues for integration include:
Monomeric Unit in High-Performance Polymers: The biphenylamide structure can be functionalized (e.g., with vinyl or hydroxyl groups) to act as a monomer. Polymerization could lead to polyamides or polyesters with the biphenylamide unit as a repeating structural motif, imparting rigidity and specific intermolecular interactions.
Pendant Group Functionalization: The molecule could be grafted onto existing polymer backbones or surfaces. This approach allows for the precise modification of a material's surface chemistry, introducing sites for hydrogen bonding via the amide group and π-stacking through the biphenyl rings.
Supramolecular Assembly: The amide group is a well-defined hydrogen bond donor and acceptor, while the biphenyl system is capable of π-π stacking. These non-covalent interactions can be exploited to design self-assembling systems like organogels, liquid crystals, or molecular networks where the biphenylamide acts as the fundamental structural unit.
Component in Conjugated Systems: The biphenylamide can be used as a linker or component in more complex conjugated molecules, such as those used in photodynamic therapy. mdpi.com For example, amide bond formation is a common strategy for conjugating molecules to a phthalocyanine (B1677752) core, where the biphenylamide could serve as a specific spacer or functional element. mdpi.com
Table 2: Potential Strategies for Integrating Biphenylamides into Advanced Materials
| Integration Strategy | Target Material Type | Chemical Role of Biphenylamide | Key Synthetic Reaction |
|---|---|---|---|
| Incorporation as a Monomer | Polyamides, Polyesters | Core repeating unit providing rigidity. | Polycondensation |
| Pendant Group Grafting | Functionalized Surfaces, Modified Polymers | Surface modifier introducing specific interactions. | Amide coupling, "Click" chemistry mdpi.com |
| Self-Assembly Component | Organogels, Liquid Crystals | Building block for non-covalent network formation. | N/A (driven by non-covalent forces) |
| Linker in Conjugates | Phthalocyanine Conjugates mdpi.com | Structural spacer or functional bridge. | Amide bond formation mdpi.com |
Development of Bio-Inspired Synthetic Pathways (Excluding Biological Outcomes)
Nature synthesizes amide bonds with remarkable efficiency and selectivity using enzymes. Harnessing this biocatalytic machinery for the synthesis of non-natural amides like Propanamide, N-[1,1'-biphenyl]-4-yl- represents a significant frontier, with a focus purely on the synthetic pathway itself.
Future research should investigate:
ATP-Dependent Amide Bond Synthetases (ABSs): Enzymes like McbA from Marinactinospora thermotolerans have shown a surprisingly broad substrate acceptance, capable of coupling various aryl carboxylic acids with amines. nih.gov A key trajectory is to use protein engineering to tailor the active site of such enzymes to specifically accommodate 4-aminobiphenyl (B23562) and propanoic acid, enabling a direct, one-pot synthesis in an aqueous environment. The process would leverage the host organism's metabolism (e.g., in E. coli) for cofactor recycling (ATP), making the synthesis highly efficient. nih.gov
Two-Enzyme Cascade Systems: A modular approach combines a carboxylate-CoA ligase (CL) with an N-acetyltransferase (NAT). nih.gov The first enzyme activates the carboxylic acid (propanoic acid) to its thioester, and the second enzyme catalyzes the reaction between this activated intermediate and the amine (4-aminobiphenyl). nih.gov Screening libraries of CLs and NATs could identify enzyme pairs with the ideal substrate specificity for this transformation.
Lipase-Catalyzed Amidation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze amide formation, often in non-aqueous or low-water systems to shift the equilibrium toward synthesis. rsc.org Investigating the use of immobilized lipases for the reaction between an ester of propanoic acid and 4-aminobiphenyl could provide a reusable and highly selective biocatalytic route. researchgate.net
Theoretical Predictions Guiding Experimental Design
Computational chemistry offers powerful tools to accelerate research by predicting reaction outcomes and elucidating mechanisms, thereby reducing trial-and-error experimentation.
Mechanism Elucidation with DFT: Density Functional Theory (DFT) can be used to model the entire catalytic cycle for the synthesis of Propanamide, N-[1,1'-biphenyl]-4-yl- using different catalysts (e.g., boronic acids or transition metals). By calculating the energy of intermediates and transition states, researchers can identify the rate-limiting step, understand catalyst deactivation pathways, and rationally design more efficient catalysts.
Predictive Modeling for Reaction Optimization: Machine learning algorithms can be trained on reaction data to predict optimal conditions. A framework like the Bidirectional General Reaction Conditions Optimization (BiDir-GRCO) can integrate a multi-armed bandit (MAB) algorithm with a regression model to efficiently search the vast parameter space of solvents, bases, catalysts, and temperatures to identify the conditions that maximize yield for the synthesis of biphenylamides. acs.org This approach moves beyond optimizing for a single substrate to finding robust conditions applicable across a range of related molecules. acs.org
Virtual Screening of Catalysts: Before synthesis, thousands of potential organocatalysts or metal complexes could be virtually screened. By calculating key descriptors related to their electronic and steric properties, computational models can predict their potential activity in the amidation reaction, allowing experimental efforts to focus only on the most promising candidates.
Sustainability Aspects in the Synthesis and Application of Related Biphenylamides
Green chemistry principles are paramount for the future of chemical manufacturing. Research on Propanamide, N-[1,1'-biphenyl]-4-yl- and its analogs must prioritize sustainability.
Solvent-Free and Alternative Solvent Systems: Many amide coupling reactions are performed in hazardous solvents like DMF or CH₂Cl₂. ucl.ac.uk Research into solvent-free synthesis, where a mixture of the carboxylic acid, an amine source like urea (B33335), and a green catalyst like boric acid are heated directly, offers a much more sustainable alternative. bohrium.comsemanticscholar.org Another avenue is the use of reusable Brønsted acidic ionic liquids, which can act as both the catalyst and the solvent. acs.org
Atom Economy and Process Mass Intensity (PMI): A primary goal is to move away from methods that use stoichiometric coupling reagents, which inherently have poor atom economy and high PMI. ucl.ac.ukacs.org Catalytic direct amidation is the ideal, as it is the most atom-economical route. acs.org Future research must rigorously quantify the sustainability of new synthetic routes using metrics like PMI, which considers all mass involved in the process, including solvents and workup materials.
Table 3: Sustainability Metrics for Biphenylamide Synthesis Routes
| Synthesis Method | Reagent Type | Key Byproduct(s) | Process Mass Intensity (PMI) | Sustainability Focus |
|---|---|---|---|---|
| Traditional Coupling | Stoichiometric (e.g., HATU, DCC) ucl.ac.uk | Urea derivatives, phosphonates | High (>100) | Low efficiency, high waste generation. ucl.ac.uk |
| Catalytic Direct Amidation | Catalytic (e.g., Boronic Acid, Zr-POMs) researchgate.netmdpi.com | Water catalyticamidation.info | Low (<10) acs.org | High atom economy, minimal waste. acs.org |
| Solvent-Free Boric Acid | Catalytic (Boric Acid) semanticscholar.org | Ammonia (B1221849), CO₂ (from urea) | Very Low | Eliminates solvent waste, uses green catalyst. bohrium.comsemanticscholar.org |
| Biocatalytic (Aqueous) | Enzymatic (e.g., ABS) nih.gov | ADP, Phosphate | Potentially Very Low | Green solvent (water), high selectivity, biodegradable catalyst. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
